5-Cyano-3-cyclopropylpicolinic acid
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Overview
Description
5-Cyano-3-cyclopropylpicolinic acid is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 g/mol It is a derivative of picolinic acid, characterized by the presence of a cyano group and a cyclopropyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-3-cyclopropylpicolinic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, cyclopropanecarboxylic acid can be prepared by the hydrolysis of cyclopropyl cyanide . The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-3-cyclopropylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
5-Cyano-3-cyclopropylpicolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyano-3-cyclopropylpicolinic acid involves its interaction with specific molecular targets. For instance, picolinic acid derivatives are known to bind to zinc finger proteins, altering their structure and function . This interaction can disrupt various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Cyano-3-cyclopropylpicolinic acid include other picolinic acid derivatives and compounds with cyano and cyclopropyl groups. Examples include:
- 5-Cyano-2,4,6-substituted pyrimidine derivatives
- Other picolinic acid derivatives with different substituents
Uniqueness
This compound is unique due to the specific combination of the cyano group and the cyclopropyl group on the picolinic acid scaffold. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-cyano-3-cyclopropylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-4-6-3-8(7-1-2-7)9(10(13)14)12-5-6/h3,5,7H,1-2H2,(H,13,14) |
InChI Key |
TWYIMVRAHAVKFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=CC(=C2)C#N)C(=O)O |
Origin of Product |
United States |
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